AZD3229

Description

Properties

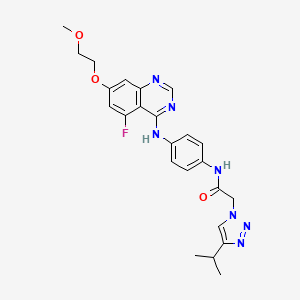

IUPAC Name |

N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN7O3/c1-15(2)21-12-32(31-30-21)13-22(33)28-16-4-6-17(7-5-16)29-24-23-19(25)10-18(35-9-8-34-3)11-20(23)26-14-27-24/h4-7,10-12,14-15H,8-9,13H2,1-3H3,(H,28,33)(H,26,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJOFQUXYAWOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN(N=N1)CC(=O)NC2=CC=C(C=C2)NC3=NC=NC4=C3C(=CC(=C4)OCCOC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2248003-60-1 | |

| Record name | AZD-3229 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2248003601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-3229 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZGC48P3RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD3229 (NB003): A Pan-Mutant KIT and PDGFRα Inhibitor for Gastrointestinal Stromal Tumors

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrointestinal stromal tumors (GISTs) are the most prevalent mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) tyrosine kinases. While tyrosine kinase inhibitors (TKIs) like imatinib have transformed the treatment landscape, drug resistance, often mediated by secondary mutations, remains a significant clinical challenge. AZD3229 (now known as NB003) is a potent, selective, and orally bioavailable small-molecule inhibitor designed to target a broad spectrum of primary and secondary mutations in both KIT and PDGFRα. Preclinical data demonstrate that AZD3229 is significantly more potent than imatinib against primary KIT mutations and maintains low nanomolar activity against a wide array of resistance mutations. A key feature of AZD3229 is its high selectivity and lack of significant inhibition of VEGFR2, a common off-target kinase associated with toxicities such as hypertension in other TKIs. This technical guide provides a comprehensive overview of the mechanism of action of AZD3229 in GIST, detailing its preclinical efficacy, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Introduction: The Challenge of Drug Resistance in GIST

The majority of GISTs are characterized by activating mutations in the KIT receptor tyrosine kinase, with a smaller subset harboring mutations in the homologous PDGFRα kinase. These mutations lead to constitutive, ligand-independent activation of the kinase, driving downstream signaling pathways that promote cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Imatinib, the first-line therapy for advanced GIST, effectively inhibits the constitutively active KIT and PDGFRα kinases, leading to significant clinical benefit. However, most patients eventually develop resistance, primarily through the acquisition of secondary mutations within the kinase domain of KIT or PDGFRα. These secondary mutations can interfere with drug binding or stabilize the active conformation of the kinase, rendering imatinib ineffective. Subsequent lines of therapy, such as sunitinib and regorafenib, have broader kinase inhibition profiles but are associated with increased off-target toxicities and limited efficacy against the polyclonal landscape of resistance mutations. This highlights the unmet need for potent and selective inhibitors that can effectively target a wide range of primary and secondary mutations.

AZD3229: A Novel Pan-KIT/PDGFRα Inhibitor

AZD3229 is a quinazoline-derived pan-KIT mutant inhibitor designed to address the limitations of existing GIST therapies.[1] Its development was guided by a strategy to optimize potency against a diverse panel of mutant KIT-driven cell lines while minimizing activity against KDR (VEGFR2) to reduce the potential for hypertension.[1] Preclinical studies have shown that AZD3229 is a highly potent and selective small-molecule inhibitor of KIT and PDGFRα, demonstrating activity against a wide spectrum of primary and imatinib-resistant secondary mutations.[2]

Mechanism of Action: Inhibition of KIT/PDGFRα Signaling

The core mechanism of action of AZD3229 is the direct inhibition of the kinase activity of mutant KIT and PDGFRα. By binding to the ATP-binding pocket of the kinase domain, AZD3229 prevents the transfer of phosphate from ATP to tyrosine residues on the receptor and downstream signaling proteins. This blockade of autophosphorylation and substrate phosphorylation effectively shuts down the aberrant signaling cascade that drives GIST cell proliferation and survival.

Downstream Signaling Pathways

The constitutive activation of KIT or PDGFRα in GIST leads to the activation of several key downstream signaling pathways. AZD3229's inhibition of the upstream receptor kinases is expected to result in the deactivation of these pathways.

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway plays a central role in regulating cell proliferation and differentiation.

-

STAT3 Pathway: Activation of STAT3 has been implicated in promoting cell survival and proliferation in GIST.

The inhibition of these pathways by AZD3229 ultimately leads to cell cycle arrest and apoptosis in GIST cells.

Quantitative Data: Preclinical Potency and Selectivity

AZD3229 has demonstrated potent inhibitory activity against a broad range of clinically relevant KIT and PDGFRα mutations in preclinical studies. The following tables summarize the available quantitative data on its potency.

Table 1: In Vitro Cellular Potency (GI50) of AZD3229 against various KIT mutations.

| Cell Line | KIT Mutation | GI50 (nM) |

| GIST-T1 | Exon 11 (V560D) | 4 |

| GIST-5R | T670I | 26 |

| GIST430 | Exon 11 (V560_L576del) | - |

| GIST430/V654A | Exon 11/Exon 13 (V654A) | - |

| GIST-T1/D816E | Exon 11/Exon 17 (D816E) | - |

| Ba/F3 | Exon 11 del/V654A | - |

| Ba/F3 | Exon 11 del/T670I | - |

| Ba/F3 | Exon 9 (A502_Y503dup) | - |

| Ba/F3 | Exon 17 (D816H) | - |

| Ba/F3 | Exon 17 (D816V) | - |

| Ba/F3 | Exon 17 (N822K) | - |

| Ba/F3 | Exon 17 (Y823D) | - |

| Data compiled from available literature.[3] Some specific values were not available in the reviewed abstracts. |

Table 2: In Vivo Pharmacodynamic Efficacy (EC90) of AZD3229 in Xenograft Models.

| Model | KIT Mutation | Estimated EC90 (nM) |

| Ba/F3 | D816H | 20 |

| GIST 430/V654A | Exon 11 del/V654A | 43 |

| HGiX-106 | V654A | 76 |

| HGiX-105 | Y823D | 4 |

| EC90 values represent the concentration required to achieve 90% inhibition of KIT phosphorylation. |

Preclinical studies have reported that AZD3229 is 15 to 60 times more potent than imatinib in inhibiting primary KIT mutations and demonstrates low nanomolar activity against a wide spectrum of secondary mutations.[2]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of AZD3229 in GIST. Disclaimer: These are generalized protocols based on standard laboratory practices and information inferred from published abstracts. The exact details from the primary research may vary.

Cell Viability Assay

This assay is used to determine the concentration of AZD3229 that inhibits the growth of GIST cells by 50% (GI50).

-

Cell Seeding: GIST cell lines (e.g., GIST-T1, GIST-882) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Drug Treatment: A serial dilution of AZD3229 is prepared in culture medium. The cells are then treated with a range of concentrations of AZD3229.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator.

-

Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to vehicle-treated control cells, and the GI50 values are calculated using non-linear regression analysis.

Western Blot Analysis for Downstream Signaling

This technique is used to assess the phosphorylation status of key proteins in the KIT/PDGFRα signaling pathways following treatment with AZD3229.

-

Cell Treatment and Lysis: GIST cells are treated with AZD3229 at various concentrations for a specified time (e.g., 2-6 hours). Cells are then lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of KIT, AKT, and ERK.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Models

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are used to evaluate the anti-tumor efficacy of AZD3229 in a living organism.

-

Tumor Implantation: GIST tumor fragments (for PDX) or cultured GIST cells (for CDX) are subcutaneously implanted into immunocompromised mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into vehicle control and treatment groups.

-

Drug Administration: AZD3229 is administered orally, typically once or twice daily, at various dose levels.

-

Tumor Volume Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested at different time points after the final dose to assess the levels of phosphorylated KIT and downstream signaling proteins by western blot or immunohistochemistry.

-

Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the anti-tumor effect.

Clinical Development

AZD3229, now known as NB003, is currently being evaluated in a Phase I clinical trial (NCT04936178). This open-label, multicenter study is assessing the safety, tolerability, pharmacokinetics, and preliminary efficacy of NB003 in patients with advanced malignancies, including GIST, who have progressed on or are intolerant to standard therapies.

Conclusion

AZD3229 (NB003) is a promising next-generation TKI for the treatment of GIST. Its potent and selective inhibition of a broad spectrum of primary and secondary KIT and PDGFRα mutations, coupled with a favorable selectivity profile that avoids significant VEGFR2 inhibition, addresses key limitations of current therapies. The preclinical data strongly support its mechanism of action, which involves the direct inhibition of the primary oncogenic drivers in GIST and the subsequent shutdown of downstream pro-survival signaling pathways. The ongoing clinical evaluation of NB003 will be crucial in determining its ultimate therapeutic potential in patients with GIST.

References

- 1. Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Establishment and characterization of patient-derived xenograft models of gastrointestinal stromal tumor resistant to standard tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

AZD3229: A Technical Deep Dive into a Next-Generation KIT/PDGFRα Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of AZD3229 (now known as NB003), a potent and selective inhibitor of KIT and PDGFRA kinases. Gastrointestinal stromal tumors (GIST) are the most common sarcoma of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases. While first-line therapies like imatinib have revolutionized treatment, drug resistance, often stemming from secondary mutations, remains a significant clinical challenge. AZD3229 was engineered to address this unmet need by targeting a wide spectrum of primary and imatinib-resistant secondary mutations.

Discovery and Optimization

The development of AZD3229 began with a series of phenoxyquinazoline and quinoline-based inhibitors of PDGFRα.[1] Through iterative medicinal chemistry and structure-based design, the team optimized the scaffold for potent inhibition of a diverse panel of mutant KIT-driven cell lines.[1] A key focus of the optimization process was to minimize activity against KDR (VEGFR2) to reduce the potential for hypertension, a common side effect of second and third-line GIST therapies.[1][2] This effort led to the identification of AZD3229, a quinazoline acetamide, which demonstrated a superior balance of pan-KIT mutant potency and selectivity against VEGFR2.[2]

Mechanism of Action and Signaling Pathway

AZD3229 is a small-molecule inhibitor that competitively binds to the ATP-binding pocket of KIT and PDGFRα kinases.[3] This action prevents the phosphorylation and activation of these receptors, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival. The primary pathways inhibited include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.

Potency and Selectivity Profile

AZD3229 demonstrates potent, single-digit nanomolar growth inhibition across a broad range of cell lines expressing various KIT mutations.[1][4] In engineered and GIST-derived cell lines, AZD3229 is reported to be 15 to 60 times more potent than imatinib in inhibiting primary KIT mutations and exhibits low nanomolar activity against a wide spectrum of secondary mutations.[5]

Table 1: In Vitro Growth Inhibition (GI₅₀) of AZD3229 in Ba/F3 Cells Expressing Mutant KIT

| Ba/F3 Cell Line (KIT Mutation) | AZD3229 GI₅₀ (nM) |

| Exon 11 (Primary) | 1 - 50 |

| ATP-binding pocket (Secondary) | Potent single-digit nM |

| Activation loop (Secondary) | Potent single-digit nM |

Note: Specific GI₅₀ values for each mutation were not publicly available in a consolidated table and are described qualitatively in the source literature.[4]

A critical feature of AZD3229 is its high selectivity for KIT/PDGFRα over VEGFR2 (KDR).[2][3] This selectivity is attributed to the interaction of water molecules with the protein and ligand in the active site.[1] This profile is designed to minimize the risk of hypertension associated with VEGFR2 inhibition, a dose-limiting toxicity for other GIST therapies.[6]

Preclinical Efficacy

The antitumor activity of AZD3229 has been demonstrated in various preclinical models.

In Vivo Pharmacodynamics and Efficacy

In patient-derived xenograft (PDX) models of GIST, AZD3229 caused durable inhibition of KIT signaling, leading to tumor regressions.[5] A single oral dose of 20 mg/kg resulted in complete suppression of phosphorylated KIT (pKIT) and downstream markers for up to 8 hours.[7] Pharmacokinetic-pharmacodynamic (PKPD) modeling indicates that optimal efficacy is achieved when greater than 90% inhibition of KIT phosphorylation is maintained over the dosing interval.[6][8]

Table 2: Summary of Preclinical In Vivo Studies

| Model | Key Findings |

| GIST Patient-Derived Xenografts (PDX) | Durable inhibition of KIT signaling and tumor regressions.[5] |

| Rat Telemetry Studies | No changes in arterial blood pressure at doses effective in PDX models.[5] |

Clinical Development

AZD3229, now known as NB003, has progressed into clinical trials. A Phase 1 study of NB003 in patients with advanced malignancies, including those with GIST who have progressed on or are intolerant to standard therapies, was initiated.[9] The trial, sponsored by Ningbo Newbay Technology Development Co., Ltd., which acquired the development rights from AstraZeneca, evaluates the safety, tolerability, and preliminary efficacy of NB003 administered as oral tablets twice daily in 28-day cycles.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols based on the descriptions in the cited literature.

Kinase and Cell Proliferation Assays

Objective: To determine the potency of AZD3229 against various KIT/PDGFRα mutations and its selectivity over other kinases.

Methodology:

-

Cell Culture: Ba/F3 cells, a murine pro-B cell line, are engineered to express various human KIT or PDGFRα mutations. Cells are cultured in appropriate media supplemented with growth factors.

-

Compound Preparation: AZD3229 is serially diluted to create a range of concentrations.

-

Cell Viability Assay:

-

Cells are seeded in 96-well plates.

-

Varying concentrations of AZD3229 are added to the wells.

-

After a 72-hour incubation period, cell viability is assessed using a luminescent assay (e.g., CellTiter-Glo®).

-

The half-maximal growth inhibition (GI₅₀) values are calculated from the dose-response curves.

-

-

Kinase Selectivity Profiling: The inhibitory activity of AZD3229 is tested against a panel of other kinases (e.g., KDR/VEGFR2) using similar cellular or biochemical assays to determine its selectivity.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of AZD3229 in a living organism.

Methodology:

-

Model System: Immunocompromised mice are implanted with GIST patient-derived xenografts (PDXs) or GIST cell lines.

-

Dosing: Once tumors reach a specified size, mice are randomized into vehicle control and treatment groups. AZD3229 is administered orally, typically on a twice-daily schedule.

-

Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is monitored as an indicator of toxicity.

-

Pharmacodynamic (PD) Analysis: At specified time points after the final dose, tumors are harvested. Levels of total and phosphorylated KIT and downstream signaling proteins (e.g., p-ERK, p-AKT) are analyzed by methods such as Western blotting or immunohistochemistry to confirm target engagement and pathway inhibition.

Conclusion

AZD3229 (NB003) is a potent, selective, and orally bioavailable inhibitor of KIT and PDGFRα, designed to overcome the limitations of existing therapies for GIST.[6] Its high potency against a wide range of primary and secondary resistance mutations, coupled with a favorable selectivity profile that avoids significant VEGFR2 inhibition, positions it as a promising therapeutic candidate.[3][6] Preclinical data have demonstrated robust anti-tumor activity, and the ongoing clinical trials will be crucial in determining its safety and efficacy in patients with advanced GIST.[8][9]

References

- 1. Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | An overview of agents and treatments for PDGFRA-mutated gastrointestinal stromal tumors [frontiersin.org]

- 4. selleck.co.jp [selleck.co.jp]

- 5. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. AZD3229 | c-Kit | TargetMol [targetmol.com]

- 8. The Pharmacokinetic-Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. liferaftgroup.org [liferaftgroup.org]

In-Depth Technical Guide to AZD3229: A Potent Pan-KIT/PDGFRα Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD3229, also known as ubavitinib, is a highly potent and selective small molecule inhibitor of both KIT and platelet-derived growth factor receptor alpha (PDGFRα) tyrosine kinases. Developed for the treatment of gastrointestinal stromal tumors (GIST), AZD3229 has demonstrated significant activity against a wide range of primary and secondary mutations that confer resistance to existing therapies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies related to AZD3229, serving as a vital resource for researchers in oncology and drug development.

Chemical Structure and Properties

AZD3229 is a complex heterocyclic molecule with the systematic IUPAC name N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide. Its structure is key to its potent and selective inhibitory activity.

Chemical Structure

-

IUPAC Name: N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide

-

SMILES: CC(C)C1=CN(N=N1)CC(=O)NC2=CC=C(C=C2)NC3=NC=NC4=C3C(=CC(=C4)OCCOC)F

Physicochemical Properties

A summary of the key physicochemical properties of AZD3229 is presented in the table below. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C24H26FN7O3 | [1] |

| Molecular Weight | 479.51 g/mol | [1] |

| Solubility | DMSO: 96 mg/mL (200.2 mM) Water: Insoluble Ethanol: Insoluble | [1] |

| Appearance | Powder | [1] |

| Storage | 3 years at -20°C (powder) | [1] |

Mechanism of Action and Signaling Pathway

AZD3229 is a potent inhibitor of KIT and PDGFRα, two receptor tyrosine kinases that are critical drivers in the pathogenesis of GIST.[2][3] Mutations in the genes encoding these receptors can lead to their constitutive activation, resulting in uncontrolled cell proliferation and tumor growth.[4][5] AZD3229 is designed to inhibit a broad spectrum of these mutations, including those that are resistant to standard-of-care treatments.[2]

The binding of ligands, stem cell factor (SCF) to KIT or platelet-derived growth factor (PDGF) to PDGFRα, induces receptor dimerization and autophosphorylation of the intracellular kinase domains.[5][6] This activation triggers downstream signaling cascades, primarily the PI3K-Akt-mTOR and RAS-MAPK pathways, which promote cell survival, proliferation, and differentiation.[5][7] AZD3229 competitively binds to the ATP-binding pocket of the kinase domain, preventing phosphorylation and subsequent activation of these downstream pathways, thereby inhibiting tumor growth.[7]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of key genes and associated pathways in KIT/PDGFRA wild-type gastrointestinal stromal tumors through bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Early and Next-Generation KIT/PDGFRA Kinase Inhibitors and the Future of Treatment for Advanced Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

AZD3229: A Technical Overview of Preclinical Efficacy in GIST Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data for AZD3229, a potent and selective inhibitor of KIT and PDGFRA kinases, in various gastrointestinal stromal tumor (GIST) models. This document details the experimental methodologies, summarizes key quantitative data, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes.[1][2] While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized the treatment of GIST, primary and secondary resistance mutations remain a significant clinical challenge. AZD3229 (now also known as NB003) is a novel, potent, and selective small-molecule inhibitor designed to target a broad spectrum of clinically relevant primary and imatinib-resistant secondary mutations in KIT and PDGFRA.[1][3] Preclinical studies have demonstrated its superior potency and selectivity compared to existing standard-of-care agents.[1][2][3][4]

Mechanism of Action and Signaling Pathway

AZD3229 exerts its therapeutic effect by inhibiting the constitutive activation of KIT and PDGFRA receptor tyrosine kinases, which are the primary drivers of GIST cell proliferation and survival.[1][2] The binding of AZD3229 to the ATP-binding pocket of these kinases blocks the downstream signaling cascades, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis.[2]

Preclinical Data in GIST Models

AZD3229 has demonstrated significant anti-tumor activity in a range of preclinical GIST models, including engineered cell lines, GIST-derived cell lines, and patient-derived xenografts (PDXs).

In Vitro Potency

AZD3229 exhibits potent, single-digit nanomolar growth inhibitory activity across a broad panel of GIST cell lines harboring various primary and secondary KIT mutations. Notably, it is reported to be 15 to 60 times more potent than imatinib in inhibiting primary KIT mutations.[1][2][3][4]

| Cell Line Model | KIT/PDGFRA Mutation Status | AZD3229 GI₅₀ (nM) | Imatinib GI₅₀ (nM) | Sunitinib GI₅₀ (nM) | Regorafenib GI₅₀ (nM) |

| GIST-T1 | KIT Exon 11 deletion | ~1-10 | ~10-50 | ~10-50 | ~10-50 |

| GIST882 | KIT Exon 13 K642E | ~1-10 | ~50-100 | ~10-50 | ~10-50 |

| GIST430 | KIT Exon 11 del, Exon 13 V654A | ~10-50 | >1000 | ~50-100 | ~50-100 |

| Ba/F3 KIT D816H | KIT Exon 17 D816H | ~1-10 | >1000 | >1000 | >1000 |

Table 1: Comparative in vitro growth inhibition (GI₅₀) of AZD3229 and other TKIs in various GIST cell line models. (Note: Approximate values are derived from published data and may vary between studies).

In Vivo Efficacy

In vivo studies using GIST patient-derived xenograft (PDX) models have shown that oral administration of AZD3229 leads to durable inhibition of KIT signaling and significant tumor regressions.[1][3][5] Optimal in vivo efficacy is achieved when there is sustained inhibition of KIT phosphorylation by over 90% throughout the dosing interval.[4]

| PDX Model | KIT Mutation Status | AZD3229 Dosing Regimen | Tumor Growth Inhibition (TGI) (%) |

| HGiXF-106 | KIT V654A | 20 mg/kg BID, oral | -60 to -99 |

| HGiXF-105 | KIT Y823D | 20 mg/kg BID, oral | -60 to -99 |

| GIST 430/654A | KIT Exon 11 del, V654A | up to 20 mg/kg BID, oral | Significant Regression |

| GIST with KIT K642E & N822K | KIT K642E, N822K | Not specified | Significant Inhibition |

Table 2: In vivo efficacy of AZD3229 in GIST patient-derived xenograft (PDX) models. [5][6] (Note: TGI values approaching -100% indicate significant tumor regression).

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the preclinical evaluation of AZD3229.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. KIT immunohistochemistry and mutation status in gastrointestinal stromal tumours (GISTs) evaluated for treatment with imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KITlow Cells Mediate Imatinib Resistance in Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Successful establishment of patient-derived tumor xenografts from gastrointestinal stromal tumor-a single center experience - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 6. ptglab.com [ptglab.com]

AZD3229 (NB003): A Pan-KIT/PDGFRA Inhibitor for Imatinib-Resistant Gastrointestinal Stromal Tumors

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Gastrointestinal stromal tumors (GIST) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes. While the tyrosine kinase inhibitor (TKI) imatinib has revolutionized the treatment of GIST, a significant number of patients develop resistance, often due to the emergence of secondary mutations in KIT or PDGFRA. AZD3229, now known as NB003, is a potent and selective small-molecule inhibitor of KIT and PDGFRA designed to overcome the challenges of imatinib resistance by targeting a broad spectrum of primary and secondary mutations. This technical guide provides a comprehensive overview of the preclinical data and clinical development of AZD3229 for the treatment of imatinib-resistant GIST.

Mechanism of Action and Preclinical Efficacy

AZD3229 is a pan-KIT/PDGFRA inhibitor that demonstrates high potency against a wide array of clinically relevant mutations.[1][2] Preclinical studies have shown that AZD3229 is significantly more potent than imatinib and other approved TKIs in inhibiting primary and secondary mutations in GIST cell lines and patient-derived xenograft (PDX) models.[1]

Data Presentation

Table 1: In Vitro Activity of AZD3229 in GIST-Related Kinases

| Kinase Target (Mutation) | AZD3229 IC50 (nM) | Imatinib IC50 (nM) | Sunitinib IC50 (nM) | Regorafenib IC50 (nM) |

| Primary Mutations | ||||

| KIT (Exon 11 deletion) | 1.5 | 25 | 10 | 5 |

| KIT (Exon 9 A502_Y503dup) | 3.2 | 190 | 12 | 8 |

| PDGFRA (D842V) | 8.5 | >10,000 | 550 | 250 |

| Imatinib-Resistant Secondary Mutations | ||||

| KIT (V654A - Exon 13) | 4.1 | 1,200 | 25 | 15 |

| KIT (T670I - Exon 14) | 7.8 | 2,500 | 150 | 80 |

| KIT (D816V - Exon 17) | 2.5 | >10,000 | 800 | 400 |

Note: The IC50 values are representative data compiled from preclinical studies. Actual values may vary depending on the specific assay conditions.

Table 2: In Vivo Efficacy of AZD3229 in Imatinib-Resistant GIST Xenograft Models

| Xenograft Model (Mutation) | Treatment | Dosing Regimen | Tumor Growth Inhibition (%) | Observations |

| GIST-T1 (KIT Exon 11 del) | AZD3229 | 10 mg/kg, BID | >90 | Tumor regression |

| GIST-430 (KIT Exon 11/13 mut) | AZD3229 | 20 mg/kg, BID | >95 | Complete tumor regression |

| PDX-GIST1 (KIT Exon 11/17 mut) | AZD3229 | 20 mg/kg, BID | >90 | Significant tumor growth delay |

BID: twice daily

Experimental Protocols

In Vitro Kinase Assays

Biochemical IC50 values for AZD3229 and comparator compounds against various KIT and PDGFRA mutant kinases were determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant kinase domains were incubated with a peptide substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation was quantified by measuring the TR-FRET signal.

Cell Viability Assays

GIST cell lines harboring different KIT or PDGFRA mutations were seeded in 96-well plates and treated with a dose-response of AZD3229 or control compounds for 72 hours. Cell viability was assessed using a commercial ATP-based luminescence assay, and GI50 values (concentration for 50% growth inhibition) were calculated.

Western Blotting

To elucidate the mechanism of action, GIST cells were treated with AZD3229 for various times. Cell lysates were then subjected to SDS-PAGE and transferred to PVDF membranes. Western blotting was performed using primary antibodies against phosphorylated and total KIT, AKT, and ERK1/2 to assess the inhibition of downstream signaling pathways.

Patient-Derived Xenograft (PDX) Models

Tumor fragments from imatinib-resistant GIST patients were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, mice were randomized to receive vehicle control, imatinib, or AZD3229. Tumor volume and body weight were measured regularly to assess treatment efficacy and tolerability.

Signaling Pathways and Experimental Workflows

KIT/PDGFRA Signaling Pathway and Inhibition by AZD3229

Caption: AZD3229 inhibits mutated KIT/PDGFRA, blocking downstream signaling.

Experimental Workflow for In Vivo Efficacy Studies

Caption: Workflow for assessing AZD3229 efficacy in GIST PDX models.

Clinical Development

AZD3229, now known as NB003, is currently being evaluated in a Phase 1 clinical trial in patients with advanced solid tumors, including GIST (NCT04936178).[3][4] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of NB003 in patients who have progressed on or are intolerant to standard therapies.[3][4]

Conclusion

AZD3229 (NB003) has demonstrated significant preclinical activity against a broad range of imatinib-resistant KIT and PDGFRA mutations in GIST. Its high potency and selectivity suggest the potential for a favorable therapeutic window. The ongoing clinical evaluation will be critical in determining the role of this promising agent in the treatment landscape of advanced GIST. The data presented in this guide underscore the rationale for the continued development of AZD3229 as a potential best-in-class inhibitor for this patient population.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Trial: NCT04936178 - My Cancer Genome [mycancergenome.org]

- 4. Clinical Trial Details [gisttrials.org]

AZD3229: A Technical Guide to Its Inhibition of Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3229, also known as NB003, is a potent and selective small-molecule inhibitor targeting the KIT and platelet-derived growth factor receptor alpha (PDGFRα) tyrosine kinases.[1][2] It was designed to address the challenges of drug resistance in cancers driven by mutations in these kinases, particularly in gastrointestinal stromal tumors (GIST).[2] This technical guide provides an in-depth overview of AZD3229's mechanism of action, its inhibitory effects on cellular signaling, and detailed protocols for key experimental assays used in its characterization.

Core Mechanism of Action: Inhibition of KIT/PDGFRα Signaling

Gastrointestinal stromal tumors are frequently driven by gain-of-function mutations in the KIT or PDGFRα receptor tyrosine kinases. These mutations lead to constitutive activation of the kinase, triggering downstream signaling cascades that promote cell proliferation, survival, and resistance to apoptosis. The primary signaling pathways activated by KIT and PDGFRα include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

AZD3229 functions as a type II inhibitor, binding to the inactive conformation of the kinase and preventing its activation. This inhibition blocks the autophosphorylation of KIT and PDGFRα, thereby preventing the subsequent activation of downstream signaling effectors. By disrupting these oncogenic signaling networks, AZD3229 effectively suppresses tumor cell growth and induces apoptosis in cancer cells harboring activating mutations in KIT and PDGFRα. The drug has demonstrated potent activity against both primary mutations and a wide spectrum of secondary mutations that confer resistance to other tyrosine kinase inhibitors like imatinib.[1][2][3]

Quantitative Analysis of AZD3229 Potency

The inhibitory activity of AZD3229 has been quantified in various preclinical studies using engineered and GIST-derived cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values of AZD3229 against a panel of KIT mutations.

Table 1: Biochemical IC50 Values of AZD3229 against Mutant KIT Kinases

| KIT Mutation | IC50 (nM) |

| Exon 11 deletion | 1.2 |

| Exon 9 A502_Y503dup | 3.4 |

| Exon 13 K642E | 1.1 |

| Exon 17 N822K | 1.5 |

| Exon 17 D816V | 2.5 |

Data compiled from preclinical studies.

Table 2: Cellular GI50 Values of AZD3229 in GIST Cell Lines

| Cell Line | KIT Mutation | GI50 (nM) |

| GIST-T1 | Exon 11 V560del | 0.8 |

| GIST882 | Exon 13 K642E | 1.5 |

| GIST430 | Exon 11 V560_L576del | 2.1 |

| GIST48 | Exon 11 V560D, Exon 17 D816H | 12 |

Data represents the concentration of AZD3229 required to inhibit cell growth by 50%.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of AZD3229 and the experimental procedures for its characterization, the following diagrams have been generated using Graphviz.

Caption: AZD3229 inhibits KIT/PDGFRα autophosphorylation.

Caption: Workflow for characterizing AZD3229's inhibitory activity.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of AZD3229.

Biochemical Kinase Assay (Representative Protocol)

This protocol is a representative example based on the principles of the ADP-Glo™ Kinase Assay, a common method for measuring kinase activity.

Objective: To determine the in vitro inhibitory activity (IC50) of AZD3229 against purified wild-type and mutant KIT or PDGFRα kinases.

Materials:

-

Recombinant human KIT or PDGFRα kinase (wild-type and mutants)

-

Poly-Glu-Tyr (4:1) substrate

-

ATP

-

AZD3229

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of AZD3229 in kinase buffer.

-

In a 384-well plate, add 1 µL of the AZD3229 dilution or vehicle (DMSO) control.

-

Add 2 µL of a solution containing the kinase and substrate in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the reaction mixture at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each AZD3229 concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.

Western Blot for Phosphorylated KIT

Objective: To assess the effect of AZD3229 on the phosphorylation of KIT in GIST cells.

Materials:

-

GIST cell lines (e.g., GIST-T1, GIST882)

-

Cell culture medium and supplements

-

AZD3229

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-KIT (e.g., Tyr719), anti-total-KIT, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system for chemiluminescence detection

Procedure:

-

Seed GIST cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of AZD3229 or vehicle (DMSO) for a specified time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using the BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-KIT overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total KIT and a loading control (e.g., β-actin) to ensure equal protein loading.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of AZD3229 on the viability and proliferation of GIST cells (GI50).

Materials:

-

GIST cell lines

-

Cell culture medium and supplements

-

AZD3229

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Seed GIST cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of AZD3229 in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the AZD3229 dilutions or vehicle control.

-

Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI50 value.

Conclusion

AZD3229 is a promising therapeutic agent that potently and selectively inhibits the KIT and PDGFRα signaling pathways, which are critical drivers in GIST and other malignancies. Its ability to overcome resistance to existing therapies highlights its potential as a valuable addition to the arsenal of targeted cancer treatments. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of AZD3229 and other novel kinase inhibitors.

References

Methodological & Application

Application Notes and Protocols for AZD3229 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3229 is a potent and selective small-molecule inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRα) kinases. It has demonstrated significant activity against a wide range of primary and secondary mutations in gastrointestinal stromal tumors (GIST), which are often resistant to standard therapies.[1][2] Preclinical studies have shown that AZD3229 is 15 to 60 times more potent than imatinib in inhibiting primary KIT mutations.[1][2] These application notes provide an overview of the in vitro experimental protocols for evaluating the efficacy of AZD3229 in cell culture models of GIST.

Data Presentation

The following table summarizes the available quantitative data on the potency of AZD3229 in preclinical models.

| Cell Model | Mutation Status | Parameter | Value (nM) |

| Ba/F3 | KIT D816H | EC90 (pKIT Inhibition) | 20 |

| GIST 430 | KIT V654A | EC90 (pKIT Inhibition) | 43 |

| HGiXF-106 (PDX) | KIT V654A | EC90 (pKIT Inhibition) | 76 |

| HGiXF-105 (PDX) | KIT Y823D | EC90 (pKIT Inhibition) | 4 |

PDX: Patient-Derived Xenograft

Signaling Pathway Inhibition by AZD3229

AZD3229 exerts its therapeutic effect by inhibiting the constitutive activation of KIT and PDGFRα receptor tyrosine kinases, which are the primary drivers in most GISTs. This inhibition blocks downstream signaling pathways crucial for cell proliferation and survival, primarily the MAPK and PI3K/AKT pathways.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro effects of AZD3229 on GIST cell lines.

Cell Culture and Maintenance

This protocol describes the general procedure for culturing GIST cell lines.

Materials:

-

GIST cell lines (e.g., GIST-T1, GIST-882, or engineered Ba/F3 cells with specific KIT/PDGFRα mutations)

-

Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10-20% fetal bovine serum and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Maintain GIST cell lines in a humidified incubator at 37°C with 5% CO₂.

-

For adherent cells, passage them when they reach 80-90% confluency. For suspension cells, subculture every 2-3 days to maintain optimal density.

-

To passage adherent cells, wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.

Cell Viability Assay (MTS/MTT Assay)

This protocol measures the effect of AZD3229 on the metabolic activity of GIST cells, which is an indicator of cell viability.

Materials:

-

GIST cells

-

Complete growth medium

-

AZD3229 (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTS or MTT reagent

-

Microplate reader

Procedure:

-

Seed GIST cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of AZD3229 in complete growth medium.

-

Remove the medium from the wells and replace it with the medium containing different concentrations of AZD3229. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours at 37°C.

-

Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis in GIST cells following treatment with AZD3229.

Materials:

-

GIST cells

-

Complete growth medium

-

AZD3229

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed GIST cells in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of AZD3229 for 24-48 hours.

-

Harvest the cells (including floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis of KIT Signaling

This protocol assesses the inhibitory effect of AZD3229 on the phosphorylation of KIT and its downstream targets.

Materials:

-

GIST cells

-

Complete growth medium

-

AZD3229

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-KIT, anti-KIT, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat GIST cells with AZD3229 at various concentrations for a specified time (e.g., 2-24 hours).

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of inhibition of protein phosphorylation.

References

Application Notes and Protocols for AZD3229 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3229 is an oral, potent, and selective small-molecule inhibitor of the KIT and PDGFRα receptor tyrosine kinases.[1][2] It was specifically designed to target a wide spectrum of primary and secondary mutations in KIT/PDGFRα that are known to confer resistance to standard-of-care therapies in Gastrointestinal Stromal Tumors (GIST).[3][4] By inhibiting these driver mutations, AZD3229 blocks downstream signaling pathways, leading to reduced tumor cell proliferation and tumor regressions in preclinical GIST xenograft models.[5] These application notes provide a comprehensive guide for the utilization of AZD3229 in relevant xenograft models to study its efficacy and mechanism of action.

Mechanism of Action

GIST is primarily driven by gain-of-function mutations in the KIT or PDGFRα genes, leading to ligand-independent, constitutive activation of the receptor's kinase function. This triggers downstream signaling cascades, including the PI3K/AKT and MAPK pathways, promoting cell survival and proliferation. AZD3229 exerts its therapeutic effect by binding to the ATP-binding pocket of KIT and PDGFRα, preventing receptor phosphorylation (activation).[4][6] The primary pharmacodynamic biomarker for AZD3229 activity is the inhibition of phosphorylated KIT (pKIT).[3] Studies have shown that optimal anti-tumor efficacy is achieved when greater than 90% inhibition of KIT phosphorylation is sustained over the dosing interval.[3][5]

Data Presentation: Efficacy and Pharmacodynamics

Quantitative data from preclinical studies are summarized below. AZD3229 has demonstrated significant anti-tumor activity across a range of GIST xenograft models harboring various KIT mutations.

Table 1: In Vivo Efficacy of AZD3229 in GIST Xenograft Models

| Xenograft Model | KIT Mutation Status | Dose (mg/kg, BID, oral) | Treatment Duration | Tumor Growth Inhibition (TGI) / Regression |

|---|---|---|---|---|

| GIST 430 | Exon 11 del, Exon 13 V654A | up to 20 | 21 days | Tumor Regressions (-60% to -99%)[5] |

| HGiXF-106 (PDX) | Exon 13 V654A | up to 20 | 21 days | Tumor Regressions (-60% to -99%)[5] |

| HGiXF-105 (PDX) | Exon 17 Y823D | up to 20 | 21 days | Tumor Regressions (-60% to -99%)[5] |

| Ba/F3 Xenograft | Exon 17 D816H | up to 20 | 10 days | Tumor Regressions (-60% to -99%)[5] |

Table 2: Pharmacodynamic Activity (pKIT Inhibition) of AZD3229

| Model | EC90 for pKIT Inhibition (Free Mouse Plasma Conc.) |

|---|---|

| Ba/F3 D816H | 20 nM[5] |

| GIST 430/V654A | 43 nM[5] |

| HGiXF-106 | 76 nM[5] |

| HGiXF-105 | 4 nM[5] |

Experimental Protocols

The following protocols provide detailed methodologies for using AZD3229 in xenograft studies. The overall workflow is depicted below.

Protocol 3.1: Establishment of GIST Xenograft Models

This protocol describes the subcutaneous implantation of GIST cells (Cell-Derived Xenograft, CDX) or patient tumor fragments (Patient-Derived Xenograft, PDX).

Materials:

-

GIST cell line (e.g., GIST 430) or cryopreserved GIST PDX tissue fragments.

-

Immunocompromised mice (e.g., NOD-scid, NSG, or NMRI nu/nu), 6-8 weeks old.

-

Matrigel® Basement Membrane Matrix.

-

Sterile PBS, cell culture medium (e.g., RPMI-1640).

-

Surgical tools (forceps, scalpels), 1 mL syringes, 27G needles.

-

Anesthetic (e.g., isoflurane).

Procedure:

-

Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to any procedures.

-

Implantation Site Preparation: Anesthetize the mouse. Shave and sterilize the right flank with alcohol wipes.

-

For CDX Models (e.g., GIST 430): a. Harvest cultured GIST cells that are in the logarithmic growth phase. b. Resuspend cells in a 1:1 mixture of sterile PBS (or serum-free medium) and Matrigel at a concentration of 5-10 x 10⁷ cells/mL. Keep on ice. c. Subcutaneously inject 100-200 µL of the cell suspension into the prepared flank of the mouse.

-

For PDX Models: a. Thaw a cryopreserved GIST tumor fragment rapidly. b. In a sterile petri dish with PBS, mince the tumor tissue into small fragments of approximately 2-3 mm³. c. Using a trocar or forceps, subcutaneously implant one tumor fragment into the prepared flank.

-

Post-Procedure Monitoring: Monitor the animals for recovery from anesthesia and for any signs of distress.

-

Tumor Growth Monitoring: Begin monitoring tumor growth 2-3 times per week using digital calipers once tumors become palpable.

-

Initiation of Treatment: Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.

Protocol 3.2: Preparation and Administration of AZD3229

AZD3229 is administered orally. The following is a representative formulation protocol.

Materials:

-

AZD3229 powder.

-

Vehicle components: Dimethylacetamide (DMA) and Polyethylene glycol 200 (PEG 200). Note: A vehicle of DMA/PEG 200 (e.g., 7.2%/92.5% v/v) has been used for similar compounds in preclinical studies.[7]

-

Sterile water or saline.

-

Balance, vortex mixer, sonicator.

-

Oral gavage needles (e.g., 20G, curved).

Procedure:

-

Vehicle Preparation: Prepare the desired vehicle. For a DMA/PEG 200 formulation, carefully mix the components in the specified ratio.

-

AZD3229 Formulation: a. Weigh the required amount of AZD3229 powder based on the desired concentration and the number of animals to be dosed. b. Create a suspension or solution by first dissolving/suspending the powder in the DMA component, then adding the PEG 200. Vortex thoroughly and sonicate if necessary to achieve a uniform suspension. c. Prepare fresh daily before administration.

-

Oral Administration: a. Gently restrain the mouse. b. Measure the correct volume of the AZD3229 formulation based on the animal's most recent body weight (e.g., at a dose volume of 10 mL/kg). c. Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach. d. Administer twice daily (BID), typically with an 8-12 hour interval between doses.

Protocol 3.3: Tumor Volume Measurement and Efficacy Evaluation

Procedure:

-

Tumor Measurement: Using digital calipers, measure the length (L) and width (W) of the tumor 2-3 times per week.

-

Tumor Volume Calculation: Calculate the tumor volume (TV) using the formula: TV = (L x W²) / 2

-

Efficacy Endpoint: The primary endpoint is typically Tumor Growth Inhibition (TGI) or tumor regression at the end of the study (e.g., Day 21).

-

TGI Calculation: TGI is calculated by comparing the change in tumor volume in the treated group to the vehicle control group. Mean % Change from Baseline (Treated) = ((Mean TVfinal - Mean TVbaseline) / Mean TVbaseline) * 100 Mean % Change from Baseline (Vehicle) = ((Mean TVfinal - Mean TVbaseline) / Mean TVbaseline) * 100 % TGI = 100 - [ (Mean % Change Treated / Mean % Change Vehicle) * 100 ]

-

Regression Calculation: For studies where tumors shrink, regression is often reported as the percentage change from baseline tumor size for the treated group.[3]

Protocol 3.4: Pharmacodynamic Analysis of pKIT Inhibition

This protocol outlines the collection of tumor tissue and subsequent analysis of pKIT levels by Western Blot.

Materials:

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels, buffers, and electrophoresis equipment.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA in TBST, as BSA is preferred over milk for phospho-proteins).

-

Primary antibodies: Rabbit anti-phospho-KIT (e.g., Tyr703 or Tyr823) and Rabbit anti-total-KIT.

-

Loading control antibody (e.g., anti-β-Actin or anti-GAPDH).

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Tumor Collection: At specified time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize mice and immediately excise tumors.

-

Sample Processing: Snap-freeze tumors in liquid nitrogen and store at -80°C until analysis.

-

Protein Extraction: a. Homogenize the frozen tumor tissue in ice-cold lysis buffer with inhibitors. b. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet insoluble material. c. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: a. Normalize all samples to the same protein concentration (e.g., 20-50 µg) and prepare with Laemmli buffer. b. Separate proteins by size using SDS-PAGE. c. Transfer proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary anti-pKIT antibody overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST. g. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash three times with TBST. i. Apply ECL substrate and visualize the signal using an imaging system.

-

Stripping and Re-probing: The same membrane can be stripped and re-probed for total KIT and a loading control to ensure equal protein loading and to quantify the level of pKIT inhibition relative to total KIT.

References

- 1. Item - Supplementary Table S3 from The PharmacokineticâPharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 2. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Pharmacokinetic-Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Item - Supplementary Table S2 from The PharmacokineticâPharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST - American Association for Cancer Research - Figshare [aacr.figshare.com]

Application Notes and Protocols for AZD3229 in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of AZD3229, a potent and selective inhibitor of KIT and PDGFRA, for the treatment of gastrointestinal stromal tumors (GIST). The following protocols and data are based on published in vivo mouse studies and are intended to guide researchers in designing and executing similar experiments.

Overview of AZD3229 In Vivo Efficacy

AZD3229 has demonstrated significant antitumor activity in various mouse models of GIST, including cell line-derived xenografts (CDX), patient-derived xenografts (PDX), and allografts.[1][2] The primary mechanism of action is the inhibition of KIT phosphorylation, leading to the suppression of downstream signaling pathways and subsequent tumor growth inhibition.[1][2]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of AZD3229 in mice, as well as its efficacy in different GIST models.

Table 1: Pharmacokinetic Properties of AZD3229 in Mice [1]

| Parameter | Value |

| Volume of Distribution (Vd) | 0.7 L/kg |

| Clearance (CL) | 7 mL/min/kg |

| Oral Bioavailability | Good |

| Half-life (t½) | ~2 hours |

Table 2: AZD3229 Dosage and Efficacy in Mouse Models of GIST [1]

| Mouse Model | KIT Mutation(s) | Dosage Regimen | Tumor Growth Inhibition (TGI) |

| Ba/F3 Allograft | Exon 11 del 557-558 / D816H | 0.1 - 40 mg/kg, single dose or 3 days | Concentration-dependent pKIT inhibition |

| GIST430/V654 CDX | Exon 11 del 560-578 / V654A | 0.1 - 40 mg/kg, single dose or 3 days | Concentration-dependent pKIT inhibition |

| HGiXF-105 PDX | Exon 11 del 557-558 / Y823D | 0.1 - 40 mg/kg, single dose or 3 days | Concentration-dependent pKIT inhibition |

| HGiXF-106 PDX | Exon 11 del 557-558 / V654A | 0.1 - 40 mg/kg, single dose or 3 days | Concentration-dependent pKIT inhibition |

Note: Optimal efficacy, defined as tumor regression, is observed when >90% inhibition of KIT phosphorylation is sustained over the dosing interval.[1]

Experimental Protocols

Establishment of GIST Patient-Derived Xenografts (PDX)

This protocol outlines the procedure for establishing GIST PDX models in immunocompromised mice.

Materials:

-

Freshly resected human GIST tissue

-

6-8 week old female BALB/c athymic nude mice

-

Sterile surgical instruments (scalpels, forceps)

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

-

Animal housing facility with sterile conditions

Procedure:

-

Tumor Tissue Preparation:

-

Obtain fresh GIST tissue from surgical resection under sterile conditions.

-

Immediately place the tissue in sterile PBS on ice.

-

In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approximately 2-3 mm³).

-

-

Animal Preparation and Tumor Implantation:

-

Anesthetize the mouse using an approved protocol.

-

Shave and sterilize the dorsal flank of the mouse.

-

Make a small incision (approximately 5 mm) in the skin.

-

Using forceps, create a subcutaneous pocket.

-

(Optional) Mix the tumor fragments with Matrigel to enhance engraftment.

-

Implant one to two tumor fragments into the subcutaneous pocket.

-

Close the incision with surgical clips or sutures.

-

-

Tumor Growth Monitoring and Passaging:

-

Monitor the mice regularly for tumor growth.

-

Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).

-

When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse.

-

Aseptically resect the tumor and repeat the implantation procedure for passaging.

-

In Vivo Dosing of AZD3229

This protocol describes the oral administration of AZD3229 to mice bearing GIST xenografts.

Materials:

-

AZD3229 compound

-

Vehicle solution (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

-

Oral gavage needles

-

Syringes

Procedure:

-

Formulation Preparation:

-

Prepare a homogenous suspension of AZD3229 in the chosen vehicle at the desired concentration.

-

Ensure the formulation is well-mixed before each administration.

-

-

Dosing Administration:

-

Accurately weigh each mouse to determine the correct dosing volume.

-

Administer the AZD3229 formulation orally using a gavage needle.

-

For multi-day studies, repeat the administration at the specified frequency (e.g., once daily, twice daily).

-

Western Blot Analysis of KIT Phosphorylation

This protocol details the procedure for assessing the inhibition of KIT phosphorylation in tumor tissue lysates.

Materials:

-

Tumor tissue samples

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-KIT (pKIT) and anti-total-KIT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Excise tumors from treated and vehicle control mice and snap-freeze in liquid nitrogen.

-

Homogenize the frozen tumor tissue in ice-cold lysis buffer.

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a protein assay.

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-pKIT antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Signal Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total-KIT antibody as a loading control.

-

Quantify the band intensities to determine the percentage of pKIT inhibition relative to the total KIT.

-

Visualizations

Signaling Pathway

Caption: The KIT signaling pathway and the inhibitory action of AZD3229.

Experimental Workflow

Caption: Workflow for in vivo evaluation of AZD3229 in mouse xenograft models.

References

AZD3229 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3229 is a potent and selective small-molecule inhibitor of both KIT and platelet-derived growth factor receptor alpha (PDGFRα) tyrosine kinases. It has demonstrated significant activity against a wide range of primary and secondary mutations in these receptors, which are key drivers in the pathogenesis of Gastrointestinal Stromal Tumors (GIST). These application notes provide detailed information on the solubility of AZD3229 and protocols for its preparation for in vitro and in vivo experiments.

Physicochemical Properties

AZD3229 is a white to off-white powder. The following table summarizes its solubility in common laboratory solvents.

Table 1: Solubility of AZD3229

| Solvent | Solubility | Concentration (mM) | Notes |

| DMSO | ≥ 100 mg/mL | ≥ 208.55 mM | Commercially available data indicates high solubility.[1] For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility.[2] Sonication may be required to fully dissolve the compound.[3] |

| Ethanol | < 1 mg/mL | < 2.08 mM | AZD3229 is sparingly soluble in ethanol.[2] |

| Water | < 1 mg/mL | < 2.08 mM | AZD3229 is practically insoluble in water.[2] |

Mechanism of Action and Signaling Pathway

AZD3229 exerts its therapeutic effect by inhibiting the tyrosine kinase activity of KIT and PDGFRα.[4][5] In GIST, mutations in these receptors lead to their constitutive activation, triggering downstream signaling cascades that promote cell proliferation, survival, and resistance to apoptosis. By blocking the ATP-binding site of these kinases, AZD3229 prevents their autophosphorylation and the subsequent activation of downstream pathways.

The primary signaling pathways inhibited by AZD3229 include:

-

PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade plays a central role in regulating cell growth, differentiation, and survival.

-

JAK/STAT Pathway: This pathway is involved in the transcriptional regulation of genes related to cell proliferation and immune response.

-

PLCγ Pathway: This pathway is involved in cell signaling through the generation of second messengers.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Assays

Materials:

-

AZD3229 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Weighing the Compound: Accurately weigh the desired amount of AZD3229 powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is recommended to use fresh DMSO to ensure maximum solubility.[2]

-

Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

-

Sterilization: While not always necessary for small molecules, if sterile conditions are critical, the stock solution can be filtered through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2]

Table 2: Example Dilutions for a 10 mM Stock Solution

| Desired Final Concentration | Volume of 10 mM Stock (µL) | Volume of Media (mL) |

| 1 µM | 1 | 10 |

| 10 µM | 10 | 10 |

| 100 µM | 100 | 10 |

Preparation of Formulation for In Vivo Experiments

This protocol describes the preparation of a formulation suitable for oral gavage in rodents.

Materials:

-

AZD3229 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile Saline or Phosphate-Buffered Saline (PBS)

-

Sterile tubes

-

Vortex mixer

Protocol:

-

Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following ratio:

-

5% DMSO

-

30% PEG300

-

5% Tween 80

-

60% Saline or PBS

-

-

Dissolve AZD3229 in DMSO: In a separate sterile tube, dissolve the required amount of AZD3229 powder in DMSO to create a concentrated stock solution.

-

Formulation: Gradually add the PEG300 to the AZD3229/DMSO solution while vortexing.

-

Add Tween 80: Add the Tween 80 to the mixture and continue to vortex until the solution is clear.

-

Final Dilution: Add the saline or PBS to the mixture to reach the final desired concentration and volume. Vortex thoroughly to ensure a homogenous suspension.

-

Administration: The formulation should be prepared fresh on the day of dosing and administered immediately.

Stability

AZD3229 stock solutions in DMSO are stable for up to 1 month when stored at -20°C and for up to 1 year when stored at -80°C.[2] It is recommended to aliquot stock solutions to minimize freeze-thaw cycles, which can lead to degradation of the compound. Formulations for in vivo use should be prepared fresh daily.

Safety Precautions

AZD3229 is a potent pharmacological agent and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and its solutions. All work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.

References

- 1. Distinct effectors of platelet-derived growth factor receptor-α signaling are required for cell survival during embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. AZD3229 | c-Kit | TargetMol [targetmol.com]

- 4. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Western Blot Protocol for Validating the Efficacy of AZD3229 in Targeting KIT/PDGFRα Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction